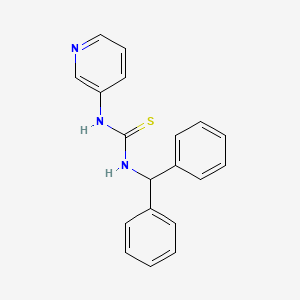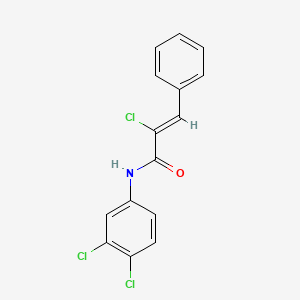![molecular formula C23H25N5O B5598732 5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)
5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemically synthesized molecule that appears to belong to a broad class of compounds with potential biological activity. Its complex structure suggests it may have specific interactions with biological targets, akin to other molecules with similar triazolyl and quinolinol components.
Synthesis Analysis
Synthesis of related compounds typically involves multistep chemical reactions, starting from basic aromatic units like quinoline or pyrazole, which are further modified through reactions such as alkylation, acylation, and cyclization. For example, Quiroga et al. (1998) discussed the synthesis of tricyclic linear 4-aryl-tetrahydro pyrazoloquinolinones from amino-pyrazole and dimedone, which might resemble the synthetic route for the compound (Quiroga et al., 1998).
Molecular Structure Analysis
Molecular structure analyses of similar compounds are often conducted using spectroscopic methods, including NMR, IR, and mass spectrometry. For instance, Saeed et al. (2014) provided characterization details for quinolin-oxymethyl derivatives, which could share structural features with the target compound (Saeed et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include nucleophilic substitutions, condensation reactions, and cyclizations. Their chemical properties, such as reactivity and stability, can be influenced by the specific functional groups present in the molecule, as detailed in the work of Behalo et al. (2017) on triazole derivatives (Behalo et al., 2017).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity of similar molecules can be assessed using various analytical techniques. The synthesis and properties of dimethyltin(IV) quinolinolates, as discussed by Basu Baul et al. (2013), might provide insights into the handling and analysis of the compound of interest (Basu Baul et al., 2013).
Propriétés
IUPAC Name |
5,8-dimethyl-2-[[[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-16-8-9-17(2)23-22(16)21(29)12-19(27-23)13-25-20(18-6-4-3-5-7-18)10-11-28-15-24-14-26-28/h3-9,12,14-15,20,25H,10-11,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZFSHTNCIHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)CNC(CCN3C=NC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598655.png)
![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-(2-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5598666.png)
![3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
![2-{1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5598676.png)
methanone](/img/structure/B5598686.png)

![1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)
![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)
![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)
